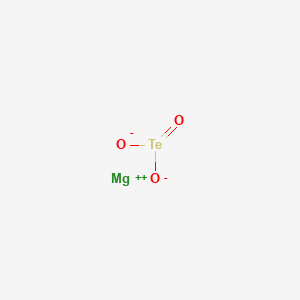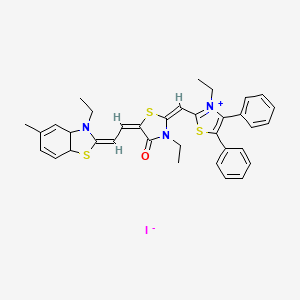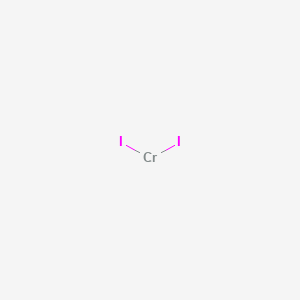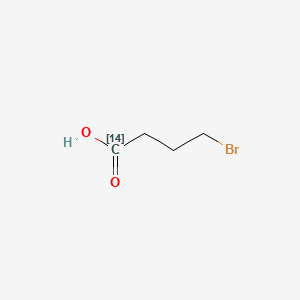![molecular formula C13H19BrN2Si B13812769 1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B13812769.png)
1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The presence of the bromo and silyl groups in its structure enhances its reactivity and makes it a valuable intermediate in organic synthesis.
準備方法
The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]- typically involves multi-step proceduresThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and silylating agents like tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole .
化学反応の分析
1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Coupling Reactions: The presence of the bromo group makes it suitable for coupling reactions such as Suzuki or Heck coupling, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
科学的研究の応用
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: Its reactivity and stability make it useful in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]- involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can modulate signaling pathways, leading to the inhibition of cancer cell growth and metastasis .
類似化合物との比較
Compared to other pyrrolopyridine derivatives, 1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]- stands out due to its unique combination of bromo and silyl groups. These functional groups enhance its reactivity and make it a versatile intermediate in organic synthesis. Similar compounds include:
1H-Pyrrolo[2,3-B]pyridine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their biological activities and applications.
Pyrazolopyridines: Another class of heterocyclic compounds with similar biological activities but different structural features.
特性
分子式 |
C13H19BrN2Si |
|---|---|
分子量 |
311.29 g/mol |
IUPAC名 |
(3-bromopyrrolo[2,3-b]pyridin-1-yl)-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H19BrN2Si/c1-13(2,3)17(4,5)16-9-11(14)10-7-6-8-15-12(10)16/h6-9H,1-5H3 |
InChIキー |
ZWLCHPQCXQNPGH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)N1C=C(C2=C1N=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride](/img/structure/B13812693.png)

![4-Chloro-3-[3-(4-propan-2-ylphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13812713.png)
![Phosphonic acid, [1-(acetylamino)-1-methylethyl]-](/img/structure/B13812721.png)
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-((2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one](/img/structure/B13812734.png)
![1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one](/img/structure/B13812740.png)

![5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812751.png)
![1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone](/img/structure/B13812759.png)

![Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate](/img/structure/B13812777.png)



